2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide
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Overview
Description
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperidine compounds.
Scientific Research Applications
2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The piperidine ring can also interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
2-((1-((3,4-dimethylphenyl)sulfonyl)piperidin-4-yl)sulfonyl)-N-methylpropionamide: Similar structure but with a propionamide group.
Uniqueness
The uniqueness of 2-{[1-(3,4-dimethylbenzenesulfonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonyl and dimethylphenyl groups allows for versatile chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-12-4-5-15(10-13(12)2)25(22,23)18-8-6-14(7-9-18)24(20,21)11-16(19)17-3/h4-5,10,14H,6-9,11H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEJKXYREDMFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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